molecular formula C21H20N2O5 B3574826 N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

Cat. No.: B3574826
M. Wt: 380.4 g/mol
InChI Key: KOGKRCLQIPPZCH-UHFFFAOYSA-N
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Description

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzoyl group, and a carboxamide group

Preparation Methods

The synthesis of N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of p-toluidine with benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Povarov cycloaddition reaction with trans-methyl-isoeugenol to yield the desired furan derivative. The final step involves N-furoylation to introduce the carboxamide group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzoyl or furan rings.

Scientific Research Applications

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.

    Materials Science: The compound can be used in the synthesis of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents on the benzoyl or furan rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-11-15(7-8-16(13)23-21(25)18-5-4-10-28-18)22-20(24)14-6-9-17(26-2)19(12-14)27-3/h4-12H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKRCLQIPPZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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